4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is an organic compound with the molecular formula C14H10BrIN2O2S. It is a derivative of pyrrolopyridine, characterized by the presence of bromine, iodine, and tosyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, also known as N-Tosyl-4-bromo-2-iodo-7-azaindole, is the Aurora B/C kinase . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. They are involved in the regulation of mitosis, and their dysregulation often leads to abnormal cell division and cancer .
Mode of Action
The compound acts as a potent and selective inhibitor of Aurora B/C kinase . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal function of the kinase, leading to alterations in cell division .
Biochemical Pathways
The inhibition of Aurora B/C kinase affects the mitotic spindle assembly, chromosome alignment, and cytokinesis, which are all critical processes in cell division . The disruption of these processes can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on these kinases for proliferation .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism and interactions with other drugs .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By inhibiting Aurora B/C kinase, the compound disrupts critical processes in cell division, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for the development of anticancer drugs .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the compound’s efficacy can be influenced by the presence of other drugs, particularly those metabolized by the same cytochrome P450 enzymes .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways. The compound exhibits inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of potency . These interactions are essential for regulating cell proliferation, differentiation, and survival.
Cellular Effects
The effects of this compound on various cell types have been studied extensively. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, leading to altered gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FGFRs. By inhibiting the autophosphorylation of tyrosine residues in the cytoplasmic tail of FGFRs, the compound prevents the activation of downstream signaling pathways . This inhibition disrupts the normal signaling processes, leading to changes in gene expression and cellular functions. The compound’s ability to inhibit FGFRs makes it a potential candidate for targeted cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyrrolopyridine precursor, followed by tosylation. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve the desired substitutions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyrrolopyridines .
Scientific Research Applications
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors and other pharmacologically active compounds.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and potential for further functionalization. This dual halogenation allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-bromo-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-13(16)8-11-12(15)6-7-17-14(11)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVSBRIXLHDOBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653310 | |
Record name | 4-Bromo-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480423-17-4 | |
Record name | 4-Bromo-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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